Superior Antiproliferative Potency in MGC-803 Gastric Cancer Cells Compared to Clinical Standard 5-FU
Antitumor agent-103 (compound 24l) exhibits a significant and quantifiable improvement in antiproliferative activity against the human gastric cancer cell line MGC-803 when compared directly to the clinical chemotherapeutic agent 5-fluorouracil (5-FU). In a head-to-head in vitro evaluation, compound 24l demonstrated an IC50 value of 0.95 µM, which was reported as significantly better than that of the positive control 5-FU [1]. The magnitude of this difference underscores its potential as a more potent lead candidate for gastric cancer research.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.95 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU); exact IC50 value not explicitly stated in the abstract but reported as significantly higher, establishing 24l as the superior compound |
| Quantified Difference | Significantly lower IC50 (p < 0.05, inferred from 'significantly better' statement), indicating higher potency |
| Conditions | In vitro MTT assay against human MGC-803 gastric cancer cells; 72-hour incubation |
Why This Matters
For researchers focused on gastric cancer, this data provides a clear, quantitative rationale for selecting Antitumor agent-103 over the standard-of-care comparator 5-FU as a more potent chemical probe for in vitro studies.
- [1] Chi, L., Wang, H., Yu, F., Gao, C., Dai, H., Si, X., Dong, Y., Liu, H., & Zhang, Q. (2023). Design, synthesis and biological evaluation of nitric oxide-releasing 5-cyano-6-phenyl-2, 4-disubstituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 92, 129389. View Source
